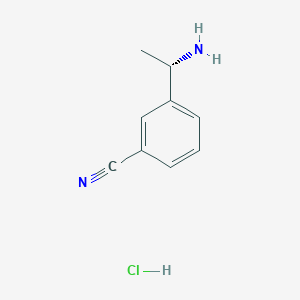

(S)-3-(1-Aminoethyl)benzonitrile hydrochloride

Description

BenchChem offers high-quality (S)-3-(1-Aminoethyl)benzonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(1-Aminoethyl)benzonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(1S)-1-aminoethyl]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c1-7(11)9-4-2-3-8(5-9)6-10;/h2-5,7H,11H2,1H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKDPZGKJZQZAY-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC(=C1)C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-3-(1-Aminoethyl)benzonitrile hydrochloride physical properties

An In-Depth Technical Guide to the Physicochemical Properties of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride

Abstract

Molecular Identity and Structural Elucidation

The foundational step in utilizing any chemical reagent is the unambiguous confirmation of its molecular structure and identity. (S)-3-(1-Aminoethyl)benzonitrile hydrochloride is a chiral molecule supplied as a hydrochloride salt to improve its stability and handling characteristics.

Key Identifiers:

| Identifier | Value | Source |

| Chemical Name | (S)-3-(1-Aminoethyl)benzonitrile hydrochloride | [1] |

| CAS Number | 2741870-03-9 | [1] |

| Molecular Formula | C₉H₁₁ClN₂ | [2] |

| Molecular Weight | 182.65 g/mol | [2] |

Molecular Structure

The molecule's structure is defined by a central benzene ring substituted at the meta-positions (1 and 3) with a cyano group (-C≡N) and a chiral (S)-1-aminoethyl group [-CH(NH₂)CH₃]. The amine is protonated and forms an ionic bond with a chloride anion (Cl⁻).

Figure 2: Logical workflow for the comprehensive characterization of the target compound.

Protocol 1: Purity and Identity Confirmation by LC-MS

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique. The HPLC component separates the main compound from any impurities, providing a quantitative purity value (e.g., % area under the curve). The MS detector then provides the mass-to-charge ratio (m/z), confirming the molecular weight of the parent ion.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of water and acetonitrile.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Analysis: The expected parent ion will be for the free base [M+H]⁺, as the HCl is lost in the process. The predicted m/z is 147.19 (C₉H₁₁N₂⁺).

-

-

Data Analysis: Integrate the peak in the UV chromatogram to determine purity. Confirm the mass of the major peak corresponds to the expected molecular weight.

Protocol 2: Structural Verification by NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) provides the most definitive structural information by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. The resulting spectrum is a unique fingerprint of the molecule's structure.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O. The choice of solvent is critical; DMSO-d₆ will allow observation of the amine protons, while D₂O will cause them to exchange and disappear.

-

¹H NMR Analysis (Predicted):

-

Aromatic Protons (4H): Expect complex multiplets in the range of 7.5-8.0 ppm.

-

Methine Proton (1H, -CH): A quartet coupled to the methyl protons, likely around 4.5 ppm.

-

Amine Protons (3H, -NH₃⁺): A broad singlet, typically downfield (>8.0 ppm) in DMSO-d₆.

-

Methyl Protons (3H, -CH₃): A doublet coupled to the methine proton, expected around 1.6 ppm.

-

-

¹³C NMR Analysis (Predicted):

-

Nitrile Carbon (-C≡N): A signal around 118-120 ppm.

-

Aromatic Carbons: Multiple signals between 125-145 ppm.

-

Methine Carbon (-CH): A signal in the 50-60 ppm range.

-

Methyl Carbon (-CH₃): A signal in the 20-25 ppm range.

-

Protocol 3: Determination of Enantiomeric Purity

Rationale: As this is a chiral compound, verifying its enantiomeric excess (e.e.) is critical. This is achieved using chiral chromatography, where a chiral stationary phase (CSP) allows for the separation of the (S) and (R) enantiomers.

Step-by-Step Methodology:

-

Column Selection: Utilize a column with a chiral stationary phase, such as one based on derivatized cellulose or amylose.

-

Mobile Phase: Typically a non-polar mobile phase like a mixture of hexanes and isopropanol is used.

-

Method Development: Run an isocratic method, adjusting the ratio of hexanes to isopropanol to achieve baseline separation of the two enantiomer peaks.

-

Analysis: Inject the sample and integrate the peaks corresponding to the (S) and (R) enantiomers. The enantiomeric excess is calculated as: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100. A high-quality sample should exhibit >98% e.e.

Handling and Safety Information

While this specific compound has not been thoroughly investigated for its toxicological properties, the available data on structurally related aminonitriles necessitates careful handling.

-

Hazard Classification (Predicted): Based on analogous compounds, it should be treated as harmful if swallowed or in contact with skin, and as a potential eye and skin irritant. [3]* Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). [4]* Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. [4]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents. Given its likely hygroscopic nature, storage under an inert atmosphere or in a desiccator is advisable.

Conclusion

(S)-3-(1-Aminoethyl)benzonitrile hydrochloride is a valuable chiral intermediate whose utility is predicated on its quality and well-defined properties. While published data is limited, this guide provides the scientific framework necessary for its full and robust characterization. By following the detailed analytical protocols for identity, purity, and stereochemical integrity, researchers can confidently employ this building block in their synthetic endeavors, ensuring the reliability and reproducibility of their results.

References

- MilliporeSigma. "Safety Data Sheet for 4-(Aminomethyl)benzonitrile hydrochloride." Sigma-Aldrich, 2024.

- Sigma-Aldrich. "(S)-4-(1-AMINOETHYL)BENZONITRILE HCL Product Page." Sigma-Aldrich Website.

- Echemi. "(S)-3-(1-Aminoethyl)benzonitrile hydrochloride Product Page." Echemi Website.

- Sigma-Aldrich. "Safety Data Sheet for a related benzonitrile compound." Sigma-Aldrich, 2026.

- Thermo Fisher Scientific. "Safety Data Sheet for 4-Aminobenzonitrile." Fisher Scientific, 2010.

- TCI Chemicals. "Safety Data Sheet for 4-(Aminomethyl)benzonitrile Hydrochloride." TCI Chemicals, 2023.

- ChemicalBook. "3-(1-AMINOETHYL)BENZONITRILE-HCl Product Page." ChemicalBook Website.

- Echemi. "Benzonitrile, 3-(aminomethyl)-, hydrochloride (1:1)

- ChemScene. "(S)-2-(1-aminoethyl)benzonitrile hydrochloride Product Page." ChemScene Website.

- BLDpharm. "(S)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride Product Page." BLDpharm Website.

- ChemicalBook. "3-(1-AMINOETHYL)BENZONITRILE Product Page." ChemicalBook Website.

- Cayman Chemical.

- Coolpharm Ltd. "3-(1-Aminoethyl)benzonitrile Product Page." GuideChem Website.

- Chemical Database. "Properties of substance: benzonitrile." Chemister.ru.

- Chemrio. "3-(1-AMINOETHYL)BENZONITRILE Product Page." Chemrio Website.

- ResearchGate. "The chemical structure of some biologically important benzonitrile derivatives.

- Sigma-Aldrich. "4-(Aminomethyl)benzonitrile Product Page." Sigma-Aldrich Website.

- PubChem. "Benzonitrile, 2-amino-3-chloro-5-(1-hydroxy-2-((1-methylethyl)amino)ethyl)-, monohydrochloride.

- PrepChem.

- precisionFDA. "3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE HYDROCHLORIDE." precisionFDA.

- Fisher Scientific. "eMolecules (R)-3-(1-Aminoethyl)benzonitrile-HCl Product Page." Fisher Scientific Website.

- Achmem. "2-(1-Aminoethyl)benzonitrile hydrochloride Product Page." Achmem Website.

- ChemicalBook. "3-Aminobenzonitrile(2237-30-1) 1H NMR spectrum." ChemicalBook Website.

- SpectraBase. "Benzonitrile - Optional[1H NMR] - Spectrum." SpectraBase.

- PubChem. "3-Aminobenzonitrile.

- Tokyo Chemical Industry Co., Ltd. "4-(Aminomethyl)benzonitrile Hydrochloride Product Page." TCI Chemicals.

Sources

(S)-3-(1-Aminoethyl)benzonitrile hydrochloride mechanism of action

An In-Depth Technical Guide on the Putative Mechanism of Action of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride

Disclaimer: Publicly available scientific literature and pharmacological databases do not contain specific information regarding the mechanism of action of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride. However, its chemical structure, particularly the presence of a chiral aminoethyl group and a benzonitrile moiety, bears resemblance to a class of therapeutic agents known as dipeptidyl peptidase-4 (DPP-4) inhibitors. This guide, therefore, presents a putative mechanism of action for (S)-3-(1-Aminoethyl)benzonitrile hydrochloride based on the well-established pharmacology of DPP-4 inhibitors. This document is intended for research and drug development professionals and should be interpreted as a scientifically informed hypothesis.

Introduction

(S)-3-(1-Aminoethyl)benzonitrile hydrochloride is a chiral organic compound.[1][2][3][4][5] While its specific biological activity is not extensively documented in public literature, its structural features suggest a potential interaction with dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus.[6][7][8][9] This guide will provide a comprehensive overview of the hypothesized mechanism of action of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride as a putative DPP-4 inhibitor.

The Incretin System and the Role of DPP-4

The incretin effect is a physiological phenomenon characterized by an increased insulin response to an oral glucose load compared to an intravenous glucose infusion, highlighting the role of gut-derived hormones in glucose homeostasis. The primary incretin hormones are glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8] These hormones are released from enteroendocrine cells in response to nutrient ingestion and play a crucial role in regulating blood glucose levels.

Key Functions of Incretin Hormones:

-

Stimulation of Insulin Secretion: GLP-1 and GIP potentiate glucose-dependent insulin secretion from pancreatic β-cells.[8][10]

-

Inhibition of Glucagon Release: GLP-1 suppresses the secretion of glucagon from pancreatic α-cells, thereby reducing hepatic glucose production.[6][10]

-

Delayed Gastric Emptying: GLP-1 slows the rate of gastric emptying, which helps to regulate the influx of glucose into the bloodstream after a meal.[6][8][10]

-

Promotion of Satiety: GLP-1 acts on the central nervous system to promote feelings of fullness, potentially leading to reduced food intake.[11][12]

The biological activity of incretin hormones is short-lived due to their rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4).[8][13] DPP-4 is a serine protease that cleaves the N-terminal dipeptides from GLP-1 and GIP, rendering them inactive.[13]

Putative Mechanism of Action: DPP-4 Inhibition

Based on its structural similarity to known DPP-4 inhibitors, it is hypothesized that (S)-3-(1-Aminoethyl)benzonitrile hydrochloride acts as a competitive inhibitor of the DPP-4 enzyme. The aminonitrile moiety is a key pharmacophore in several established DPP-4 inhibitors.[14]

By binding to the active site of DPP-4, (S)-3-(1-Aminoethyl)benzonitrile hydrochloride would prevent the degradation of endogenous incretin hormones, GLP-1 and GIP.[6][8] This inhibition would lead to a prolongation of the half-life and an increase in the circulating concentrations of active incretins.[15][16]

Downstream Signaling Cascade

The elevated levels of active GLP-1 and GIP would then amplify their physiological effects, leading to improved glycemic control through the following mechanisms:

-

Enhanced Insulin Secretion: Increased incretin levels would lead to a more robust glucose-dependent insulin release from pancreatic β-cells.[7][12]

-

Suppressed Glucagon Secretion: The inhibitory effect of GLP-1 on glucagon release would be potentiated, resulting in decreased hepatic glucose output.[6][16]

-

Improved Glycemic Control: The combined effects on insulin and glucagon would lead to lower fasting and postprandial blood glucose levels.[8]

The following diagram illustrates the putative signaling pathway:

Caption: Putative mechanism of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride via DPP-4 inhibition.

Experimental Protocols for Characterization

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments would be required.

In Vitro DPP-4 Enzyme Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of DPP-4.

Protocol:

-

Reagents and Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

(S)-3-(1-Aminoethyl)benzonitrile hydrochloride (test compound)

-

Known DPP-4 inhibitor (positive control, e.g., sitagliptin)

-

DMSO (vehicle control)

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control in DMSO.

-

In the microplate, add the assay buffer, DPP-4 enzyme, and either the test compound, positive control, or vehicle control.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm Ex / 460 nm Em) every minute for 30 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each compound concentration and calculate the IC50 value.

-

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Animal Model

This experiment assesses the effect of the compound on glucose tolerance in a relevant animal model of type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats).

Protocol:

-

Animals and Acclimation:

-

Use age- and weight-matched diabetic and non-diabetic control animals.

-

Acclimate the animals for at least one week before the experiment.

-

-

Procedure:

-

Fast the animals overnight (approximately 16 hours) with free access to water.

-

Administer the test compound, vehicle control, or a positive control (e.g., sitagliptin) orally.

-

After 30-60 minutes, collect a baseline blood sample (t=0) from the tail vein.

-

Administer an oral glucose bolus (e.g., 2 g/kg).

-

Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Measure blood glucose levels using a glucometer.

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion.

-

The following diagram outlines the experimental workflow for an OGTT:

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Quantitative Data Summary

The following table provides a hypothetical summary of expected results from the in vitro DPP-4 inhibition assay for (S)-3-(1-Aminoethyl)benzonitrile hydrochloride compared to a standard inhibitor.

| Compound | DPP-4 IC50 (nM) |

| (S)-3-(1-Aminoethyl)benzonitrile hydrochloride | Hypothetical Value |

| Sitagliptin (Reference) | ~19 |

Conclusion

While the specific mechanism of action of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride has not been empirically determined, its chemical structure strongly suggests that it may function as a dipeptidyl peptidase-4 (DPP-4) inhibitor. If this hypothesis is correct, the compound would exert its therapeutic effects by preventing the degradation of incretin hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This would ultimately result in improved glycemic control, making it a potential candidate for the treatment of type 2 diabetes mellitus. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this putative mechanism of action. Further research is necessary to confirm this hypothesis and to fully characterize the pharmacological profile of this compound.

References

-

Wikipedia. Dipeptidyl peptidase-4 inhibitor. [Link]

-

Johns Hopkins Diabetes Guide. DPP-IV Inhibitors. (2018). [Link]

-

Ghosh, S. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions. PMC - NIH. [Link]

-

Patsnap Synapse. What are Dipeptidyl peptidase inhibitors and how do they work?. (2024). [Link]

-

Nauck, M. A., & Meier, J. J. (2019). Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning. PMC. [Link]

-

Ahren, B. Dipeptidyl Peptidase-4 Inhibitors: Clinical data and clinical implications. American Diabetes Association. (2007). [Link]

-

The British Journal of Cardiology. Dipeptidyl peptidase-4 (DPP-4) inhibitors. (2017). [Link]

-

Drucker, D. J., & Nauck, M. A. (2014). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 35(6), 992-1024. [Link]

-

Cleveland Clinic. DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. (2025). [Link]

-

Fura, A. (2015). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PMC. [Link]

-

Kwiecień, H., & Stefańska, J. (2020). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 25(15), 3366. [Link]

-

Royal Society of Chemistry. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. (2022). [Link]

-

WikEM. DPP-4 inhibitors. (2019). [Link]

-

MySkinRecipes. (S)-3-(1-Aminoethyl)benzonitrile hydrochloride. [Link]

-

PubChem. 3-(1-Aminoethyl)benzonitrile hydrochloride. [Link]

-

ResearchGate. The chemical structure of some biologically important benzonitrile derivatives. [Link]

-

Singh, U. P., & Bhat, H. R. (2018). Benzhydryl Amines: Synthesis and Their Biological Perspective. Mini-Reviews in Organic Chemistry, 15(3), 179-197. [Link]

-

Eman, H., et al. (2023). A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. Angiotherapy. [Link]

-

Rasayan Journal of Chemistry. novel synthesis and biological activity of (2e)-1- (3-amino-5-chloro-1-benzofuran-2-yl)-3-arylprop- 2-en-1-ones and their derivatives. (2021). [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Stout, L., & Sridhar, M. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902-7917. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. (S)-3-(1-Aminoethyl)benzonitrile hydrochloride [myskinrecipes.com]

- 3. 3-(1-Aminoethyl)benzonitrile hydrochloride | C9H11ClN2 | CID 44828797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(1-AMINOETHYL)BENZONITRILE | 153994-67-3 [chemicalbook.com]

- 5. 3-(1-AMINOETHYL)BENZONITRILE-HCl | 1188264-05-2 [chemicalbook.com]

- 6. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 7. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 8. What are Dipeptidyl peptidase inhibitors and how do they work? [synapse.patsnap.com]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. wikem.org [wikem.org]

- 11. Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bjcardio.co.uk [bjcardio.co.uk]

- 13. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. diabetesjournals.org [diabetesjournals.org]

A Comprehensive Technical Guide to (S)-3-(1-Aminoethyl)benzonitrile Hydrochloride: A Chiral Building Block for Advanced Drug Discovery

Introduction: The Significance of Chiral Amines and the Nitrile Moiety in Modern Medicinal Chemistry

In the landscape of contemporary drug development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule can profoundly influence its pharmacological and toxicological profile. Chiral amines, in particular, are ubiquitous structural motifs in a vast array of pharmaceuticals, serving as key intermediates and pharmacophores. This guide focuses on a specific and valuable chiral building block: (S)-3-(1-Aminoethyl)benzonitrile hydrochloride.

This compound uniquely combines two critical features for medicinal chemistry: a stereodefined secondary amine and a benzonitrile group. The (S)-configured aminoethyl side chain provides a precise three-dimensional orientation for targeted molecular interactions, a crucial aspect for achieving high-affinity and selective binding to biological targets. Simultaneously, the nitrile group offers a versatile chemical handle for further molecular elaboration and can act as a key pharmacophoric element, often serving as a hydrogen bond acceptor or a bioisostere for other functional groups.[1]

This technical guide provides an in-depth exploration of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for its chiral resolution, and explore its application as a strategic intermediate in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors.

Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of a chemical entity is the bedrock of its effective application in research and development. The key identifiers and physicochemical characteristics of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride are summarized below.

| Property | Value | Source |

| Chemical Name | (S)-3-(1-Aminoethyl)benzonitrile hydrochloride | Echemi |

| CAS Number | 2741870-03-9 | Echemi[2] |

| Molecular Formula | C₉H₁₁ClN₂ | ChemScene |

| Molecular Weight | 182.65 g/mol | ChemScene[3] |

| Appearance | White to off-white solid (typical) | --- |

| Solubility | Soluble in water, methanol, and other polar solvents | --- |

Note: Some properties like appearance and solubility are typical and may vary slightly between batches and suppliers.

Synthesis and Chiral Resolution: A Practical Approach

The synthesis of racemic 3-(1-aminoethyl)benzonitrile can be achieved through various established synthetic routes, often starting from 3-acetylbenzonitrile. The critical step for its application in stereoselective synthesis is the resolution of the racemic mixture to isolate the desired (S)-enantiomer. A robust and widely applicable method for the resolution of chiral amines is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[4]

Here, we present a detailed protocol adapted from the well-established resolution of α-methylbenzylamine using L-(+)-tartaric acid, a method renowned for its efficiency and scalability.[4][5]

Experimental Protocol: Chiral Resolution of 3-(1-Aminoethyl)benzonitrile

Objective: To separate the (S)-enantiomer from a racemic mixture of 3-(1-aminoethyl)benzonitrile via diastereomeric salt formation with L-(+)-tartaric acid.

Materials:

-

Racemic 3-(1-aminoethyl)benzonitrile

-

L-(+)-Tartaric acid

-

Methanol, anhydrous

-

10% Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, etc.)

-

Heating mantle or hot plate with magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Workflow Diagram:

Caption: Workflow for the chiral resolution of 3-(1-aminoethyl)benzonitrile.

Step-by-Step Methodology:

-

Dissolution of Resolving Agent: In an appropriately sized Erlenmeyer flask, dissolve one molar equivalent of L-(+)-tartaric acid in a minimal amount of hot anhydrous methanol. Stir until all the solid has dissolved.[4][5]

-

Formation of Diastereomeric Salts: To the warm tartaric acid solution, slowly add a solution of one molar equivalent of racemic 3-(1-aminoethyl)benzonitrile dissolved in a small amount of methanol. The reaction is exothermic.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to facilitate the crystallization of the less soluble diastereomeric salt. The salt of the (S)-amine with L-(+)-tartaric acid is expected to be less soluble in methanol.[4]

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

-

Liberation of the Free Amine: Suspend the collected diastereomeric salt crystals in water and add a 10% aqueous solution of sodium hydroxide with stirring until the pH is strongly basic (pH > 12). This will deprotonate the ammonium salt and liberate the free (S)-amine.

-

Extraction: Extract the aqueous solution several times with dichloromethane. The free amine will partition into the organic layer.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the (S)-3-(1-aminoethyl)benzonitrile free base.

-

Formation of the Hydrochloride Salt: Dissolve the free amine in a suitable solvent such as diethyl ether or ethyl acetate. Slowly add a stoichiometric amount of a solution of hydrogen chloride in ether or dioxane. The hydrochloride salt will precipitate out of the solution.

-

Final Product Isolation: Collect the precipitated (S)-3-(1-Aminoethyl)benzonitrile hydrochloride by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Self-Validation and Quality Control: The enantiomeric purity of the final product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter and comparing it to the literature value for the enantiomerically pure compound.

Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors

The structural features of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride make it a highly valuable building block in the synthesis of complex, biologically active molecules. Its application is particularly prominent in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[6]

Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[6] Many kinase inhibitors are designed to bind to the ATP-binding pocket of the kinase domain, and the specific stereochemistry of the inhibitor is often critical for achieving potent and selective inhibition.

The 3-aminobenzonitrile moiety can serve as a versatile scaffold for the construction of kinase inhibitors. For instance, derivatives of 3-quinolinecarbonitrile have been successfully developed as potent inhibitors of Src tyrosine kinase.[7] The nitrile group can form important hydrogen bonding interactions within the kinase active site, while the chiral amine provides a vector for introducing further substituents to enhance binding affinity and selectivity.

Illustrative Signaling Pathway and Role of the Chiral Intermediate

The following diagram illustrates a simplified generic signaling pathway involving a receptor tyrosine kinase (RTK) and the potential role of an inhibitor derived from (S)-3-(1-Aminoethyl)benzonitrile hydrochloride.

Caption: Inhibition of a generic RTK signaling pathway by a kinase inhibitor.

In this hypothetical scenario, a kinase inhibitor synthesized using (S)-3-(1-Aminoethyl)benzonitrile hydrochloride as a key chiral building block competitively binds to the ATP-binding site of the intracellular kinase domain of an RTK. This binding event prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascade that would otherwise lead to uncontrolled cell proliferation. The specific (S)-configuration of the aminoethyl group would be crucial for the precise fit of the inhibitor into the active site, ensuring high potency and selectivity against the target kinase.

Conclusion: A Versatile Tool for the Future of Targeted Therapy

(S)-3-(1-Aminoethyl)benzonitrile hydrochloride stands out as a valuable and versatile chiral building block for the synthesis of advanced pharmaceutical intermediates. Its unique combination of a stereodefined amine and a reactive nitrile group provides medicinal chemists with a powerful tool to design and synthesize novel, potent, and selective drug candidates. The robust and scalable method for its chiral resolution further enhances its utility in drug development programs. As the demand for enantiomerically pure and highly targeted therapeutics continues to grow, the importance of key chiral intermediates like (S)-3-(1-Aminoethyl)benzonitrile hydrochloride in the drug discovery pipeline is set to increase.

References

-

Science Learning Center. Resolution of a Racemic Mixture. Available from: [Link]

-

ResearchGate. Preparative Enantioseparation of dl-α-Methylbenzylamine by High-Speed Countercurrent Chromatography using l-(+)-Tartaric Acid as Chiral Selector. Available from: [Link]

-

PubMed. Asymmetric synthesis of (S)-alpha-methylbenzylamine by recombinant Escherichia coli co-expressing omega-transaminase and acetolactate synthase. Available from: [Link]

-

PMC. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzyl-amino-5-carboxymethyl-cyclopentane-1-carboxylic acid. Available from: [Link]

-

CDN. EXPERIMENT 7: RESOLUTION OF A RACEMATE. Available from: [Link]

-

Organic Syntheses. PREPARATION OF tert-BUTYL ISOCYANIDE. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from: [Link]

-

PubMed. Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. Available from: [Link]

-

PubMed. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Available from: [Link]

-

MDPI. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Available from: [Link]

-

University of St Andrews. Asymmetric synthesis of homochiral Baylis-Hillman products employing (R)-N-methyl-N-α-methylbenzyl amide. Available from: [Link]

-

PubMed. Exploitation of the 3-quinolinecarbonitrile Template for SRC Tyrosine Kinase Inhibitors. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available from: [Link]

-

PrepChem.com. Preparation of benzonitrile. Available from: [Link]

- Google Patents. Process for the preparation of 3-aminobenzonitrile replace.

-

PMC. Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Available from: [Link]

-

ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. Available from: [Link]

-

MDPI. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Available from: [Link]

-

PMC. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available from: [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 6. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploitation of the 3-quinolinecarbonitrile template for SRC tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-vitro evaluation of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride

An In-Depth Technical Guide to the In-Vitro Evaluation of (S)-3-(1-Aminoethyl)benzonitrile Hydrochloride and Related Novel Aminonitriles

Preamble: Charting the Course for a Novel Bioactive Candidate

The journey of a novel chemical entity from discovery to a potential therapeutic is a meticulous process, demanding a rigorous and systematic evaluation of its biological properties. This guide is crafted for researchers, scientists, and drug development professionals embarking on the in-vitro characterization of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride, a compound for which public scientific literature is sparse. In the absence of established biological data, we present a comprehensive framework for the in-vitro evaluation of this and other novel aminonitrile compounds. Our approach is grounded in the principles of scientific integrity, providing a logical progression of experiments designed to elucidate the bioactivity, potential mechanism of action, and preliminary safety profile of such molecules. As Senior Application Scientists, we emphasize not just the "how" but the "why" behind each experimental choice, ensuring a self-validating and robust dataset.

Section 1: Foundational In-Vitro Profiling: Cytotoxicity and Antiproliferative Activity

The initial step in characterizing any novel compound is to determine its effect on cell viability. This foundational data informs the concentration ranges for subsequent, more specific assays and provides an early indication of potential therapeutic windows or liabilities.

Rationale for Cytotoxicity Screening

Cytotoxicity assays are crucial for assessing a compound's general toxicity to cells.[1][2] A highly cytotoxic compound may have limited therapeutic potential unless targeted specifically to diseased cells, such as in cancer therapy.[2] Conversely, a lack of cytotoxicity is desirable for many other therapeutic applications. These assays measure various cellular functions, including metabolic activity and membrane integrity, to quantify cell health.[1][3]

Experimental Protocols: MTT and XTT Assays

Among the most common methods for assessing cell viability are the MTT and XTT assays, which measure the metabolic activity of living cells through the reduction of a tetrazolium salt to a colored formazan product.[4]

Table 1: Comparison of MTT and XTT Assay Characteristics

| Feature | MTT Assay | XTT Assay |

| Principle | Reduction of yellow MTT to insoluble purple formazan by mitochondrial dehydrogenases.[4] | Reduction of pale yellow XTT to water-soluble orange formazan by mitochondrial dehydrogenases.[4] |

| Solubilization Step | Required (e.g., with DMSO or isopropanol).[4] | Not required.[4] |

| Advantages | Well-established, cost-effective.[3] | Faster workflow, higher sensitivity, continuous measurement possible.[3][5] |

| Disadvantages | Requires a solubilization step which can introduce variability.[4] | Generally more expensive than MTT. |

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [6]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride in culture medium. Replace the existing medium with the compound-containing medium and incubate for a defined period (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay [4]

-

Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.

-

XTT Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Absorbance Measurement: Read the absorbance at a wavelength between 450-500 nm.

-

Data Analysis: Calculate the IC₅₀ value as described for the MTT assay.

Caption: General workflow for MTT/XTT cytotoxicity assays.

Section 2: Preliminary Assessment of Nitrile Group Reactivity

The nitrile group is a versatile functional group in medicinal chemistry.[7][8] While often metabolically stable, it can, in some contexts, act as an electrophile, particularly when activated by adjacent structural features.[9] Some aminonitriles are known to act as reversible covalent inhibitors of proteases by reacting with cysteine or serine residues in the active site.[7][10] Therefore, an early assessment of the nitrile's reactivity is prudent.

Rationale for Reactivity Assay

A simple in-vitro assay using glutathione (GSH), a biologically relevant thiol, can serve as a screen to assess the potential for the nitrile group to react with nucleophiles.[11] This can help to flag compounds that may have off-target covalent interactions.

Experimental Protocol: Glutathione Reactivity Assay[11]

-

Reaction Setup: Incubate a solution of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride (e.g., 1 mM) with an equimolar concentration of glutathione in a physiologically relevant buffer (e.g., phosphate buffer, pH 7.4) at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 24 hours).

-

Analysis: The consumption of the parent compound and the formation of any adducts can be monitored by LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Data Interpretation: A rapid loss of the parent compound suggests a reactive nitrile group, which would warrant further investigation into its covalent binding potential.

Section 3: Target Class Prediction and Identification

With foundational cytotoxicity data, the next critical phase is to identify the molecular target(s) of the compound. A multi-pronged approach combining computational, biochemical, and phenotypic methods is most effective.[12]

Computational Approaches

In-silico methods can provide initial hypotheses about potential biological targets, guiding subsequent experimental work.[13][14]

-

Ligand-Based Methods: These approaches compare the structure of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride to databases of compounds with known biological activities.[15] Similarities in chemical structure or pharmacophores can suggest similar targets.

Biochemical Approaches: Affinity-Based Target Pulldown

These methods aim to physically isolate the protein(s) that bind to the compound of interest from a complex biological sample like a cell lysate.[17]

Protocol 3: Affinity-Based Target Pulldown [18]

-

Probe Synthesis: Synthesize a derivative of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride with a linker attached to a non-essential position, which is then conjugated to a solid support (e.g., agarose beads) or a tag like biotin.

-

Incubation: Incubate the immobilized compound with a cell or tissue lysate.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

-

Validation: The identified potential targets must be validated using orthogonal assays.

Caption: Integrated workflow for target identification.

Section 4: Mechanism of Action and Target Validation

Once candidate targets are identified, it is essential to confirm the interaction and elucidate the mechanism of action. Given that aminonitriles are known inhibitors of certain proteases, enzyme inhibition assays are a logical starting point.[7]

Rationale for Enzyme Inhibition Assays

The aminonitrile scaffold is present in several inhibitors of dipeptidyl peptidase IV (DPP-IV) and cathepsins, which are serine and cysteine proteases, respectively.[7] These inhibitors often function through a reversible covalent interaction between the nitrile group and a nucleophilic residue (serine or cysteine) in the enzyme's active site.[10]

Experimental Protocol: General Enzyme Inhibition Assay

-

Enzyme and Substrate: Use a purified recombinant enzyme and a corresponding fluorogenic or chromogenic substrate.

-

Assay Setup: In a microplate, combine the enzyme, buffer, and varying concentrations of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride.

-

Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

-

Kinetic Measurement: Monitor the rate of product formation over time using a plate reader (fluorescence or absorbance).

-

Data Analysis: Determine the rate of inhibition and calculate the IC₅₀ value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

Table 2: Potential Target Classes for Aminonitrile Compounds

| Target Class | Rationale | Key Residue |

| Cysteine Proteases (e.g., Cathepsins) | Known targets for aminonitrile inhibitors.[7][10] | Cysteine |

| Serine Proteases (e.g., DPP-IV) | Known targets for aminonitrile inhibitors.[7] | Serine |

| Kinases | Benzonitrile derivatives are known to inhibit various kinases.[19] | Varies |

| Monoamine Oxidases (MAOs) | Some nitrile-containing compounds show MAO inhibitory activity.[20] | N/A |

Conclusion

The in-vitro evaluation of a novel compound such as (S)-3-(1-Aminoethyl)benzonitrile hydrochloride requires a systematic and hypothesis-driven approach. This guide outlines a logical progression from foundational cytotoxicity profiling to target identification and mechanism of action studies. By integrating computational predictions with robust biochemical and cell-based assays, researchers can build a comprehensive biological profile of a novel aminonitrile, paving the way for further preclinical development.

References

-

ResearchGate. (n.d.). A simple in vitro assay for assessing the reactivity of nitrile containing compounds | Request PDF. [Link]

-

MacFaul, P. A., et al. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Bioorganic & Medicinal Chemistry Letters, 19(4), 1136–1138. [Link]

-

Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]

-

Luo, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 79. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Piizzi, G., et al. (2014). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Medicinal Chemistry Letters, 5(4), 414–418. [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. [Link]

-

Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and Mutagenicity. IntechOpen. [Link]

-

Drug Target Review. (2025). New predictive model identifies synergistic drug pairings. [Link]

-

Ardigen. (2024). Target Identification: The Cornerstone of the Drug Discovery Process. [Link]

-

CAS. (n.d.). How Predictive Models Empower Drug Discovery. [Link]

-

NVIDIA. (n.d.). What is Small Molecule Hit Identification (Hit ID)?. [Link]

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

-

Ding, Y., et al. (2020). The Computational Models of Drug-target Interaction Prediction. Protein and Peptide Letters, 27(5), 348–358. [Link]

-

Gupta, P., et al. (2025). Targeting disease: Computational approaches for drug target identification. Advances in Pharmacology, 101, 1-25. [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

-

Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. [Link]

-

Fleming, P. E., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

-

ACS Medicinal Chemistry Letters. (2014). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. [Link]

-

van der Loo, B., et al. (2013). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in Chemistry, 1, 47. [Link]

-

ResearchGate. (2025). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. [Link]

-

ResearchGate. (2022). Aminonitrile Potential in Terms of Pharmacological and Clinical Applicability. [Link]

-

TSI Journals. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW (±)-α-AMINO NITRILE DERIVATIVES. [Link]

-

da Silva, E. F., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 12(7), 1039–1053. [Link]

-

ResearchGate. (2025). Novel Benzothiazole–Benzonitrile‐Based Fluorescent Chromophore: Synthesis, DFT, Antimicrobial Properties | Request PDF. [Link]

-

ACS Publications. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Journal of Medicinal Chemistry. [Link]

-

Gong, J.-S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories, 11, 142. [Link]

- Google Patents. (n.d.).

-

Kamal, A., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 54. [Link]

-

MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

-

ACS Publications. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles | ACS Omega. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]

- 3. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]

- 11. A simple in vitro assay for assessing the reactivity of nitrile containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. How Predictive Models Empower Drug Discovery | CAS [cas.org]

- 16. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 17. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

The Nitrile Pharmacophore: A Technical Guide to Benzonitrile Derivatives in Drug Design

Topic: Discovery and background of benzonitrile derivatives in pharmacology Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

Benzonitrile derivatives represent a cornerstone in modern medicinal chemistry, evolving from simple industrial solvents to critical pharmacophores in oncology, neuropsychiatry, and virology.[1] The cyano group (-CN) attached to an aromatic ring offers a unique combination of physicochemical properties—strong electron-withdrawing capacity, compact size, and hydrogen bond acceptor capability—that allows it to function as a versatile bioisostere for carbonyls, hydroxyls, and halogens. This guide analyzes the mechanistic basis of benzonitrile efficacy, detailing its role in heme-coordination (aromatase inhibitors) and allosteric modulation (SSRIs), while providing validated synthetic protocols for its introduction into drug scaffolds.

Chemical Fundamentals: The Cyano Isostere

The utility of the benzonitrile moiety stems from its ability to modulate the electronic and steric landscape of a drug molecule without introducing significant bulk.

Electronic and Steric Properties[1]

-

Dipole Moment: The nitrile group possesses a strong dipole moment (~3.9 D), significantly enhancing the polarity of the parent molecule compared to halogen isosteres (e.g., -Cl or -F). This facilitates strong dipole-dipole interactions with protein targets.[1]

-

Metabolic Blocking: The electron-withdrawing nature of the cyano group deactivates the aromatic ring toward electrophilic attack. Placing a nitrile group at the para-position of a phenyl ring is a proven strategy to block Cytochrome P450-mediated oxidative metabolism (hydroxylation), thereby extending the drug's half-life (

). -

Hydrogen Bonding: unlike halogens, the nitrogen atom of the nitrile group acts as a weak-to-moderate hydrogen bond acceptor (HBA), allowing for specific interactions with serine, threonine, or tyrosine residues in the binding pocket.

Bioisosterism

The nitrile group is frequently employed as a bioisostere for:

-

Carbonyl groups (-C=O): Similar dipole orientation but reduced steric demand.[1]

-

Hydroxyl groups (-OH): Acts as an HBA but lacks H-donor capability, useful for improving membrane permeability by reducing PSA (Polar Surface Area).[1]

-

Halogens (-Cl, -Br): Similar van der Waals radius to a methyl group but with significantly different electronic properties.[1]

Pharmacological Mechanisms: The "Warhead" Role[2]

Case Study: Aromatase Inhibition (Letrozole)

Letrozole represents the archetype of benzonitrile utility.[1] As a third-generation aromatase inhibitor, it targets CYP19A1 to prevent the conversion of androgens to estrogens in breast cancer therapy.

-

Mechanism: The benzonitrile moiety is not merely a scaffold; it is the functional "warhead." The nitrogen atom of the nitrile group coordinates directly with the heme iron (

) of the CYP19A1 enzyme. This coordination displaces the molecular oxygen required for the hydroxylation of the androgen substrate, effectively shutting down the enzymatic pathway. -

Selectivity: The benzonitrile scaffold provides the rigid geometry required to fit the hydrophobic pocket adjacent to the heme, ensuring high specificity over other P450 enzymes.

Figure 1: Mechanism of Action for Letrozole showing the critical N-Fe coordination event that inhibits estrogen biosynthesis.

Case Study: SSRIs (Citalopram/Escitalopram)

In Selective Serotonin Reuptake Inhibitors (SSRIs), the benzonitrile group improves selectivity for the Serotonin Transporter (SERT) over the Norepinephrine Transporter (NET).[2][3]

-

Binding Mode: Crystallographic studies suggest the nitrile group occupies a specific sub-pocket in the central binding site (S1), engaging in hydrogen bonding or polar interactions with residues such as Tyr95 or Ala169. This interaction stabilizes the inhibitor-transporter complex, preventing serotonin reuptake.[1]

Therapeutic Landscape: FDA-Approved Benzonitriles[1]

The following table summarizes key FDA-approved drugs where the benzonitrile moiety is essential for efficacy.

| Drug Name | Therapeutic Class | Target | Role of Nitrile Group |

| Letrozole | Oncology (Breast Cancer) | CYP19A1 (Aromatase) | Coordinates with Heme Iron; blocks catalysis.[1] |

| Anastrozole | Oncology (Breast Cancer) | CYP19A1 (Aromatase) | Coordinates with Heme Iron; metabolic stability.[1] |

| Escitalopram | CNS (Antidepressant) | SERT (Serotonin Transporter) | Enhances affinity/selectivity via polar interactions.[1] |

| Rilpivirine | Antiviral (HIV) | Reverse Transcriptase | Binds to hydrophobic pocket; H-bond acceptor.[1] |

| Perampanel | CNS (Antiepileptic) | AMPA Receptor | Allosteric antagonism; metabolic blocking.[1] |

| Vildagliptin | Metabolic (Diabetes) | DPP-4 Enzyme | Cyanopyrrolidine motif (related); covalent trap.[1] |

Synthetic Architectures & Protocols

Historically, benzonitriles were synthesized via the Sandmeyer reaction (using cyanides and diazonium salts) or the Rosenmund-von Braun reaction (using CuCN at high temperatures). Modern medicinal chemistry prefers transition-metal catalyzed cyanation for its mild conditions and functional group tolerance.[1]

Protocol: Pd-Catalyzed Cyanation of Aryl Halides

This protocol is the industry standard for introducing a nitrile group into a late-stage drug intermediate containing an aryl bromide or iodide.[1]

Reagents:

-

Substrate: Aryl Bromide (1.0 equiv)[1]

-

Cyanide Source: Zinc Cyanide (

) (0.6 equiv) -

Catalyst:

(Tetrakis(triphenylphosphine)palladium(0)) (5-10 mol%)[1] -

Solvent: DMF (N,N-Dimethylformamide) (degassed)

-

Temperature: 80–120 °C[1]

Step-by-Step Methodology:

-

Preparation: In a glovebox or under argon flow, charge a reaction vial with the Aryl Bromide (1.0 mmol),

(0.6 mmol), and -

Solvation: Add anhydrous, degassed DMF (5 mL). Seal the vial with a septum cap.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor reaction progress via LC-MS or TLC (typically 2–12 hours).[1]

-

Note: The solution typically turns from yellow to black as

precipitates upon completion.

-

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with 2M ammonium hydroxide (

) to quench excess cyanide and solubilize zinc salts.[1] -

Purification: Wash the organic layer with brine, dry over

, concentrate in vacuo, and purify via silica gel flash chromatography.

Safety Warning: While

Drug Discovery Workflow: SAR Logic

The decision to introduce a nitrile group is often driven by specific SAR (Structure-Activity Relationship) challenges.

Figure 2: SAR Decision Tree for introducing a benzonitrile pharmacophore during lead optimization.

Safety & Toxicology: The Cyanide Question

A common misconception is that benzonitrile drugs readily release toxic cyanide (

-

Aromatic Stability: Unlike aliphatic nitriles (which can undergo

-hydroxylation leading to cyanide release), aromatic nitriles (benzonitriles) are generally metabolically stable.[1] The -

Metabolism: Benzonitriles are typically metabolized via aromatic hydroxylation at other ring positions or hydrolysis to benzoic acid derivatives, which are then excreted as glycine conjugates (hippurates).[1]

-

Risk Mitigation: During drug design, "soft spots" for metabolism should be identified.[1] If the aromatic ring is extremely electron-deficient, nucleophilic attack by glutathione might displace the cyanide, though this is rare in optimized drugs.

References

-

Fehling, H. (1844).[1] Untersuchungen über die Zersetzung des benzoësauren Ammoniaks durch die Wärme. Annalen der Chemie und Pharmacie. Link

-

Bhatnagar, A. S. (2007).[1] The discovery and mechanism of action of letrozole. Breast Cancer Research and Treatment.[1][4][5] Link

-

Fleming, F. F., et al. (2010).[1] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. Link

-

Hyttel, J. (1994).[1] Pharmacological characterization of selective serotonin reuptake inhibitors (SSRIs). International Clinical Psychopharmacology. Link

-

Anbarasan, P., et al. (2011).[1] Efficient Synthesis of Aryl Nitriles from Aryl Halides. Angewandte Chemie International Edition. Link

-

U.S. Food and Drug Administration (FDA). Orange Book: Approved Drug Products with Therapeutic Equivalence Evaluations.[1] Link

Sources

- 1. Benzonitrile - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis & Enantiomeric Profiling of (S)-3-(1-Aminoethyl)benzonitrile Hydrochloride

This Application Note is designed to provide a comprehensive, field-ready protocol for the analysis of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride , a critical chiral intermediate in the synthesis of acetylcholinesterase inhibitors like Rivastigmine .

Abstract & Molecule Profile

(S)-3-(1-Aminoethyl)benzonitrile hydrochloride (CAS: 2741870-03-9 for HCl salt; generic related 127852-31-7) is a primary amine salt utilized as a chiral building block. Its quality attributes are critical for downstream yield and stereochemical purity of the final drug substance.

This guide details three orthogonal methods to ensure complete characterization:

-

Reverse-Phase HPLC (RP-HPLC): For chemical purity and related substances.

-

Chiral HPLC: For Enantiomeric Excess (ee) determination.

-

Potentiometric Titration: For absolute assay (stoichiometry verification).

Physicochemical Profile

| Property | Value / Characteristic | Impact on Method |

| Structure | 3-substituted benzonitrile with an ethylamine side chain.[1][][3][4][5][6] | UV Active (Benzonitrile chromophore). |

| Chirality | Single chiral center (S-configuration). | Requires chiral stationary phase (CSP).[7][8] |

| Basicity | Primary amine (pKa ~9.5). | Potential for peak tailing; requires buffered MP. |

| Salt Form | Hydrochloride (HCl). | Highly water-soluble; requires pH control. |

| UV Max | ~215 nm, ~254 nm. | 215 nm provides higher sensitivity. |

Method 1: Chemical Purity by RP-HPLC

Objective: Quantify the main peak and detect synthetic impurities (e.g., the hydrolyzed amide, the des-cyano analog).

Chromatographic Conditions[9][10][11][12][13][14]

-

System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent base-deactivated column.

-

Expert Insight: Standard C18 columns often suffer from silanol interactions with the free amine, leading to tailing. "Base-deactivated" or "End-capped" columns are mandatory here.

-

-

Mobile Phase A: 20 mM Ammonium Phosphate Buffer, pH 7.0.

-

Why pH 7.0? At low pH (2.0), the amine is fully protonated and elutes very fast (near void volume). At pH 7.0, the amine is still protonated but retention is improved, and the neutral nitrile group is stable.

-

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

-

Detection: UV @ 215 nm (Reference 360 nm).

-

Injection Volume: 5 µL.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 15.0 | 40 | 60 | Linear Gradient |

| 20.0 | 40 | 60 | Isocratic Hold |

| 20.1 | 90 | 10 | Re-equilibration |

| 25.0 | 90 | 10 | Stop |

Sample Preparation

-

Diluent: Mobile Phase A : Acetonitrile (80:20).

-

Standard Prep: Dissolve 25 mg of Reference Standard in 50 mL diluent (0.5 mg/mL).

-

Sample Prep: Equivalent concentration. Ensure the salt is fully dissolved; sonicate for 5 mins.

Method 2: Enantiomeric Purity by Chiral HPLC (Normal Phase)

Objective: Determine the Enantiomeric Excess (%ee) by separating the (S)-enantiomer from the (R)-antipode.

Chromatographic Conditions[9][10][11][12][13][14]

-

Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

-

Critical Additive:Diethylamine (DEA) is non-negotiable. It masks residual silanols on the silica backbone. Without DEA, the amine peak will broaden significantly, destroying resolution.

-

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV @ 220 nm.

System Suitability Criteria[11]

-

Resolution (Rs): > 2.0 between (R) and (S) enantiomers.

-

Tailing Factor: < 1.5 for the main peak.

-

Typical Elution: (R)-isomer usually elutes first on AD-H columns (confirm with racemic standard).

Method 3: Absolute Assay by Potentiometric Titration

Objective: Determine the precise salt content (Assay on anhydrous basis). HPLC measures purity (area %), but titration measures the actual mass balance.

Principle

The hydrochloride salt is titrated with Silver Nitrate (AgNO3) to quantify the chloride counter-ion, or potentiometrically with Sodium Hydroxide (NaOH) to neutralize the protonated amine. The NaOH Potentiometric method is preferred for direct amine salt assay.

Protocol

-

Equipment: Automatic Potentiometric Titrator (e.g., Metrohm/Mettler Toledo) with a glass pH electrode.

-

Solvent: Methanol : Water (50:50).

-

Titrant: 0.1 N Sodium Hydroxide (Standardized).

-

Procedure:

-

Weigh accurately ~200 mg of sample into the titration vessel.

-

Dissolve in 50 mL of solvent.

-

Titrate with 0.1 N NaOH to the inflection point.

-

-

Calculation:

-

V = Volume of NaOH consumed (mL)

-

N = Normality of NaOH

-

Eq. Wt. = 182.65 g/mol (Molecular weight of the HCl salt)

-

W = Sample Weight (mg)

-

Analytical Workflow Visualization

Figure 1: Integrated analytical workflow for comprehensive characterization of the amine salt.

References

-

Rao, K. V., et al. "Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate." Der Pharma Chemica, vol. 2, no. 5, 2010, pp. 253-263. Link

-

ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link

-

Phenomenex Application Guide. "Chiral HPLC Separations: Strategy and Approaches." Phenomenex Technical Notes. Link

-

Sielc Technologies. "HPLC Separation of Amines and Nitriles." Application Notebook. Link

-

Pickering Laboratories. "Amino Acid Analysis in Pharmaceutical Products." Method Abstract. Link

Sources

- 1. chemscene.com [chemscene.com]

- 3. 3-(1-Aminoethyl)benzonitrile, CasNo.94111-75-8 coolpharm Ltd China (Mainland) [yspharmatech.lookchem.com]

- 4. eMolecules 3-(AMINOMETHYL)BENZONITRILE HCL | 40896-74-0 | MFCD06797955 | Fisher Scientific [fishersci.com]

- 5. Identification, characterization and quantification of new impurities by LC-ESI/MS/MS and LC-UV methods in rivastigmine tartrate active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates - Google Patents [patents.google.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. csfarmacie.cz [csfarmacie.cz]

- 9. Separation of 3-(Benzylamino)propionitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Note: High-Performance Liquid Chromatography (HPLC) and LC-MS/MS Analysis of (S)-3-(1-Aminoethyl)benzonitrile Hydrochloride

Introduction & Scientific Context

(S)-3-(1-Aminoethyl)benzonitrile hydrochloride is a critical chiral building block (CBB) frequently employed in the synthesis of calcilytics and kinase inhibitors. Structurally, it consists of a benzonitrile core with a chiral ethylamine handle.

The analytical challenge is threefold:

-

Polarity & Basicity: As a primary amine salt, the compound exhibits strong interaction with residual silanols on standard C18 columns, leading to peak tailing.

-

Chirality: The (S)-enantiomer must be distinguished from the (R)-enantiomer (enantiomeric excess, ee), as the wrong stereochemistry can render a final drug candidate inactive or toxic.

-

Detection Limits: In genotoxic impurity (GTI) screening, trace levels of this amine must be quantified using LC-MS/MS.

This guide presents three validated protocols: a Reverse-Phase (RP-HPLC) method for chemical purity, a Normal-Phase Chiral HPLC method for enantiomeric purity, and an LC-MS/MS method for trace analysis.

Method Development Strategy (The "Why")

The following decision matrix explains the selection of stationary phases and detection modes based on the physicochemical properties of the analyte (

Figure 1: Analytical decision tree based on analyte properties.

Protocol A: Achiral HPLC for Chemical Purity

Objective: Quantify the main peak and identify synthetic byproducts (e.g., hydrolyzed ketone, des-cyano analogs).

Chromatographic Conditions[1][2][3][4][5][6][7][8]

-

Column: Waters XBridge C18,

(or equivalent high-pH stable column). -

Rationale: The XBridge Hybrid Particle Technology (HPT) allows operation at pH 10. At this pH, the amine is deprotonated (neutral), increasing retention and improving peak symmetry without the need for ion-pairing agents [1].

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with

). -

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temp:

. -

Detection: UV at 230 nm (Benzonitrile absorption max).

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 15.0 | 10 | 90 | Linear Gradient |

| 18.0 | 10 | 90 | Hold |

| 18.1 | 95 | 5 | Re-equilibration |

| 23.0 | 95 | 5 | End |

Sample Preparation

Dissolve 10 mg of the hydrochloride salt in 10 mL of Water:Acetonitrile (50:50) . Note: Do not use pure acetonitrile as the salt may precipitate.

Protocol B: Chiral HPLC for Enantiomeric Excess (%ee)

Objective: Separate the (S)-enantiomer from the (R)-enantiomer impurity.

Chromatographic Conditions[1][2][3][4][5][6][7][8]

-

Column: Daicel CHIRALPAK® AD-H or AD-3 (

). -

Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate).

-

Rationale: Polysaccharide-based columns in Normal Phase (NP) mode offer superior selectivity for aromatic amines compared to Reverse Phase. The "H-bonding" capability of the carbamate linkage is critical for chiral recognition of the aminoethyl group [2].

-

Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

-

Additive Role: Diethylamine (DEA) is mandatory . It masks free silanols and ensures the amine elutes as a sharp peak. Without DEA, the peak will broaden significantly or not elute.

-

Flow Rate: 1.0 mL/min.[1]

-

Temp:

(Lower temperature often improves chiral resolution). -

Detection: UV at 230 nm.

System Suitability Requirements

-

Resolution (

): -

Tailing Factor (

): -

Elution Order: typically (R) elutes before (S) on AD-H, but this must be confirmed with a racemic standard.

Protocol C: LC-MS/MS for Trace Analysis

Objective: Quantify trace levels (ppm range) of the amine in final drug products or cleaning validation swabs.

Mass Spectrometry Parameters (ESI+)

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

-

Ion Source: Electrospray Ionization (ESI) Positive Mode.

-

Precursor Ion:

. -

Mechanistic Insight: The protonation occurs readily on the primary amine. Fragmentation typically involves the loss of ammonia (

, -17 Da) and the cleavage of the nitrile group.

MRM Transitions Table

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) | Type |

| (S)-3-(1-Aminoethyl)benzonitrile | 147.1 | 130.1 | 50 | 15 | Quantifier (Loss of |

| (S)-3-(1-Aminoethyl)benzonitrile | 147.1 | 103.1 | 50 | 30 | Qualifier (Benzonitrile cation) |

| Internal Standard (d4-Analog) | 151.1 | 134.1 | 50 | 15 | Reference |

LC Conditions (MS-Compatible)

-

Column: Agilent Poroshell 120 EC-C18 (

). -

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Fast ballistic gradient (5% to 95% B in 3 minutes) for high throughput.

Experimental Workflow Diagram

Figure 2: Laboratory workflow for complete characterization of the intermediate.

Troubleshooting & Best Practices

-

Peak Tailing in Chiral Method:

-

Cause: Insufficient base additive.

-

Fix: Increase Diethylamine (DEA) from 0.1% to 0.2% in the mobile phase. Ensure the column is dedicated to basic analytes to avoid memory effects [3].

-

-

Salt Precipitation:

-

Cause: High organic content in sample diluent.

-

Fix: The HCl salt is water-soluble. Ensure at least 30% water in the sample diluent before injecting onto the NP chiral system (small volumes of water are tolerated on Amylose columns, or convert to free base via liquid-liquid extraction if strict NP conditions are required).

-

-

Carryover in LC-MS:

-

Cause: Sticky amine adsorption on injector needle.

-

Fix: Use a needle wash solution of 50:25:25 Isopropanol:Acetonitrile:Water with 0.1% Formic Acid.

-

References

-

Waters Corporation. (2023). XBridge BEH C18 Column Care and Use Manual. Retrieved from [Link]

-

Daicel Corporation. (2023). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General Reference for Mobile Phase pH effects on Amines).

Sources

Application Notes and Protocols for In-Vitro Dissolution of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride

Abstract

This document provides a comprehensive guide for the dissolution of (S)-3-(1-Aminoethyl)benzonitrile hydrochloride for use in a variety of in-vitro assays. Addressing the common challenges associated with the handling of small molecule hydrochloride salts, this protocol emphasizes methodological consistency to ensure experimental reproducibility. Key sections detail the rationale for solvent selection, step-by-step procedures for stock and working solution preparation, and critical quality control measures to validate solubility and stability. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable in-vitro experimental systems.

Introduction: Understanding the Physicochemical Landscape

(S)-3-(1-Aminoethyl)benzonitrile hydrochloride is an organic compound featuring a chiral amine, a benzonitrile group, and a hydrochloride salt. The hydrochloride moiety is frequently incorporated into drug candidates to enhance their aqueous solubility and stability, a critical factor for successful in-vitro and in-vivo studies.[1] The aromatic benzonitrile core, however, imparts a degree of lipophilicity, which can present challenges in achieving high concentrations in purely aqueous media.[2][3][4]